2-Cyclohepten-1-one

asymmetric catalysis enantioselective synthesis conjugate addition

2-Cyclohepten-1-one (CAS 1121-66-0) is a seven-membered cyclic α,β-unsaturated ketone (cyclohept-2-en-1-one) with the molecular formula C7H10O and a molecular weight of 110.15 g/mol. As a medium-ring enone, it serves as a versatile synthetic intermediate and building block in organic synthesis, pharmaceutical development, and materials science.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 1121-66-0
Cat. No. B143340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohepten-1-one
CAS1121-66-0
Synonyms2-cycloheptene-1-one
cyclohept-2-en-1-one
cyclohept-2-en-1-one, (E)-isomer
cyclohept-2-en-1-one, (Z)-isome
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CCC(=O)C=CC1
InChIInChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2
InChIKeyWZCRDVTWUYLPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohepten-1-one (CAS 1121-66-0): Chemical Identity and Procurement Baseline


2-Cyclohepten-1-one (CAS 1121-66-0) is a seven-membered cyclic α,β-unsaturated ketone (cyclohept-2-en-1-one) with the molecular formula C7H10O and a molecular weight of 110.15 g/mol [1]. As a medium-ring enone, it serves as a versatile synthetic intermediate and building block in organic synthesis, pharmaceutical development, and materials science . Commercially, the compound is typically available as a colorless to light yellow liquid with technical grade purity specifications commonly ranging from 85% to ≥95%, and it requires refrigerated storage (0–10°C) due to heat sensitivity .

Why 2-Cyclohepten-1-one Cannot Be Interchanged with 2-Cyclohexen-1-one or Other Cyclic Enones


Although 2-cyclohepten-1-one shares the α,β-enone functional group with its five- and six-membered ring analogs (2-cyclopenten-1-one and 2-cyclohexen-1-one), its seven-membered ring size introduces distinct conformational flexibility, ring strain, and electronic properties that fundamentally alter its reactivity profile [1]. In direct comparative studies, 2-cyclohepten-1-one consistently exhibits regioselectivity patterns that diverge from both smaller and larger ring analogs, and it delivers substantially enhanced enantioselectivity in asymmetric catalytic transformations [2]. These ring-size-dependent differences mean that substituting 2-cyclohepten-1-one with a more common cyclic enone will yield a different product, a different stereochemical outcome, or a failed reaction altogether [3]. The quantitative evidence presented below demonstrates exactly where and how much these differences manifest.

Quantitative Differentiation Evidence for 2-Cyclohepten-1-one: Comparator-Based Performance Data


Enantioselectivity Advantage in Asymmetric Conjugate Addition Compared to 2-Cyclohexen-1-one

In Cu(OTf)₂-catalyzed asymmetric conjugate addition of Et₂Zn, 2-cyclohepten-1-one achieves markedly higher enantioselectivity than the six-membered ring analog 2-cyclohexen-1-one when using the same chiral benzimidazolium salt ligand [1].

asymmetric catalysis enantioselective synthesis conjugate addition

High Asymmetric Induction Yield and Enantiomeric Excess in Cu-Catalyzed Butylzinc Addition

In Cu(OTf)₂-catalyzed asymmetric conjugate addition of Bu₂Zn using a CH₂-bridged hydroxy-amide functionalized azolium salt ligand, 2-cyclohepten-1-one delivers (S)-3-butylcycloheptanone with exceptional combined yield and enantioselectivity [1].

asymmetric catalysis enantioselective synthesis alkylation

Superior Photocycloaddition Performance Relative to 2-Cyclohexen-1-one

In [2+2] photocycloaddition of cyclic enones to C₆₀ fullerene, 2-cyclohepten-1-one ranks third in product yield among twelve tested enones, outperforming unsubstituted 2-cyclohexen-1-one [1].

photochemistry fullerene functionalization cycloaddition

Nickel-Catalyzed [2+2+2] Cycloaddition Yield Comparable to 2-Cyclohexen-1-one

In Ni-catalyzed [2+2+2] cycloaddition with octa-1,7-diyne, 2-cyclohepten-1-one produces the cyclohexadiene-dehydrogenation product with a yield comparable to 2-cyclohexen-1-one, demonstrating that the seven-membered ring does not impede this transformation [1].

cycloaddition nickel catalysis polycyclic synthesis

Evidence-Backed Application Scenarios for 2-Cyclohepten-1-one in Research and Industrial Procurement


Asymmetric Synthesis of Chiral Seven-Membered Ring Ketones for Pharmaceutical Intermediates

The high enantioselectivity (92:8 er) and near-quantitative yield (99%, 96% ee) achieved in Cu-catalyzed asymmetric conjugate additions position 2-cyclohepten-1-one as the substrate of choice for synthesizing chiral 3-substituted cycloheptanones [1][2]. These chiral building blocks are directly relevant to the construction of seven-membered carbocycles found in bioactive natural products such as perhydroazulene terpenoids and certain pharmaceutical scaffolds .

Photochemical Derivatization of Fullerenes for Materials Science

The verified yield advantage of 2-cyclohepten-1-one over 2-cyclohexen-1-one in [2+2] photocycloaddition to C₆₀ makes it a preferred enone for fullerene functionalization studies [3]. This application is relevant to researchers developing fullerene-based materials for organic electronics, photovoltaics, and biomedical imaging agents.

Nickel-Catalyzed Cycloadditions for Polycyclic Natural Product Core Synthesis

The demonstrated competence of 2-cyclohepten-1-one in Ni-catalyzed [2+2+2] cycloadditions (yields comparable to 2-cyclohexen-1-one) enables the direct construction of cyclohexadiene-fused cycloheptane ring systems [4]. This transformation provides a streamlined entry to complex 6,7-fused polycyclic cores, which are prevalent in numerous terpenoid and alkaloid natural products.

Activated Dienophile for Diels–Alder Construction of 6,7-Fused Ring Systems

Although direct data for unsubstituted 2-cyclohepten-1-one is limited, the established Diels–Alder chemistry of its 2-carbalkoxy-substituted derivatives demonstrates the feasibility of using cycloheptenone scaffolds as dienophiles to access 6,7-fused polycyclic frameworks [5]. This validates 2-cyclohepten-1-one as a core scaffold for developing dienophiles in natural product total synthesis.

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